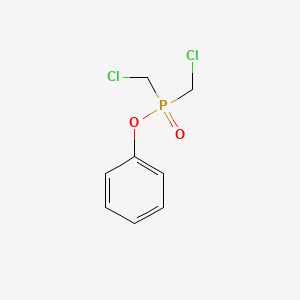
Phenyl bis(chloromethyl) phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl bis(chloromethyl) phosphinate is an organophosphorus compound that contains a phenyl group, two chloromethyl groups, and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl bis(chloromethyl) phosphinate can be synthesized through various methods. One common method involves the reaction of phenylphosphinic acid with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions and involves the formation of chloromethyl groups on the phosphorus atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl bis(chloromethyl) phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the chloromethyl groups under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinates with various functional groups.
Scientific Research Applications
Phenyl bis(chloromethyl) phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl bis(chloromethyl) phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, and can participate in catalytic processes. Its chloromethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and functional groups.
Comparison with Similar Compounds
Phenyl bis(chloromethyl) phosphinate can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the chloromethyl groups and has different reactivity.
Bis(chloromethyl) phosphinic acid: Contains two chloromethyl groups but lacks the phenyl group.
Phenylphosphonates: Contain a phosphonate group instead of a phosphinate group, leading to different chemical properties and reactivity.
Properties
CAS No. |
14212-98-7 |
|---|---|
Molecular Formula |
C8H9Cl2O2P |
Molecular Weight |
239.03 g/mol |
IUPAC Name |
bis(chloromethyl)phosphoryloxybenzene |
InChI |
InChI=1S/C8H9Cl2O2P/c9-6-13(11,7-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
MVERVJKKTZEHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
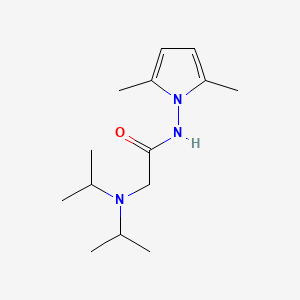

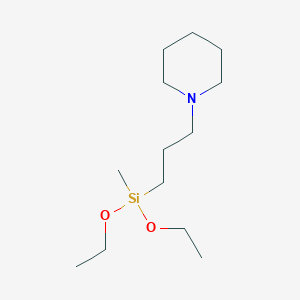
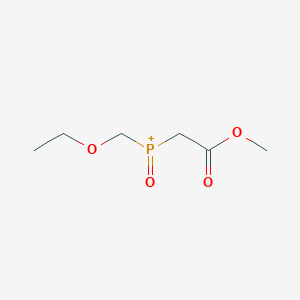
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
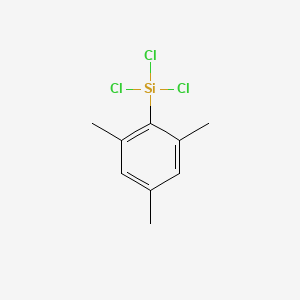
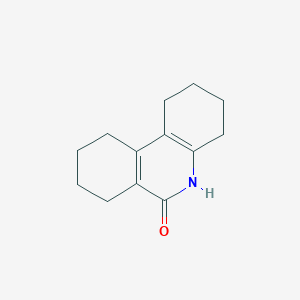

![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)


